![molecular formula C21H28N2O B5228269 1-benzyl-4-[2-(4-methoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5228269.png)
1-benzyl-4-[2-(4-methoxyphenyl)-1-methylethyl]piperazine
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Overview
Description
1-benzyl-4-[2-(4-methoxyphenyl)-1-methylethyl]piperazine is a chemical compound that belongs to the family of piperazines. It is a psychoactive drug that has been widely used in scientific research due to its ability to stimulate the central nervous system.
Mechanism of Action
The mechanism of action of 1-benzyl-4-[2-(4-methoxyphenyl)-1-methylethyl]piperazine involves the activation of the serotonin receptor. The compound binds to the receptor and stimulates the release of serotonin, which in turn activates downstream signaling pathways. This leads to the regulation of various physiological processes, including mood, appetite, and sleep.
Biochemical and Physiological Effects
1-benzyl-4-[2-(4-methoxyphenyl)-1-methylethyl]piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior. The compound has also been shown to increase heart rate and blood pressure, as well as induce hyperthermia.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-benzyl-4-[2-(4-methoxyphenyl)-1-methylethyl]piperazine is its ability to selectively activate the serotonin receptor. This allows researchers to study the effects of serotonin on various physiological processes in a controlled manner. However, the compound has also been shown to have a number of side effects, including hyperthermia and cardiovascular effects, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 1-benzyl-4-[2-(4-methoxyphenyl)-1-methylethyl]piperazine. One area of interest is the development of new compounds that can selectively target the serotonin receptor with fewer side effects. Another area of interest is the study of the compound's effects on the regulation of appetite and metabolism, which could have potential applications in the treatment of obesity and other metabolic disorders. Additionally, the compound's effects on the regulation of sleep could be further explored, which could have potential applications in the treatment of sleep disorders.
Synthesis Methods
The synthesis of 1-benzyl-4-[2-(4-methoxyphenyl)-1-methylethyl]piperazine involves the reaction between N-benzylpiperazine and 4-methoxyphenylacetonitrile in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then treated with hydrochloric acid to yield the final product.
Scientific Research Applications
1-benzyl-4-[2-(4-methoxyphenyl)-1-methylethyl]piperazine has been extensively used in scientific research to study its effects on the central nervous system. It has been shown to act as a potent agonist of the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. The compound has also been used to study the effects of serotonin on the regulation of body temperature and blood pressure.
properties
IUPAC Name |
1-benzyl-4-[1-(4-methoxyphenyl)propan-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-18(16-19-8-10-21(24-2)11-9-19)23-14-12-22(13-15-23)17-20-6-4-3-5-7-20/h3-11,18H,12-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDOYJPJCWEZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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